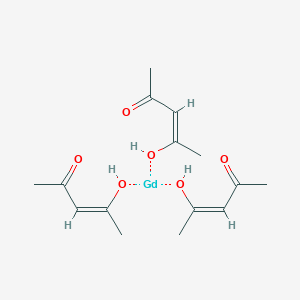
Gadolinium (III) acetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gadolinium (III) acetylacetonate is a useful research compound. Its molecular formula is C15H24GdO6 and its molecular weight is 457.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Materials Science
The derivatives of Gd(AcAc)₃ demonstrate remarkable luminescent properties, making them suitable for applications in optoelectronics. The solvothermal treatment at elevated temperatures enhances their fluorescence, making them ideal for use in sensors and imaging technologies .
Contrast Agents in MRI
Gadolinium-based contrast agents (GBCAs), including Gd(AcAc)₃, are widely used in magnetic resonance imaging (MRI). They enhance image contrast by shortening T1 relaxation times of nearby water protons, allowing for clearer imaging of internal structures . Research indicates that the chemical form of gadolinium affects tissue deposition and potential toxicity, particularly concerning nephrotoxicity in patients with renal impairment .
Case Study: Nephrotoxicity Assessment
A study assessed the nephrotoxic effects of various GBCAs, revealing that Gd(AcAc)₃ exhibited a lower incidence of nephrogenic systemic fibrosis compared to other linear agents like gadodiamide. This highlights its potential as a safer alternative for patients with compromised kidney function .
Electronic Applications
Despite its beneficial applications, the safety profile of gadolinium compounds requires careful consideration. Studies indicate that Gd(AcAc)₃ can lead to tissue accumulation and potential toxicity if not managed properly. Research into the mechanisms of toxicity has shown that repeated exposure can result in adverse effects on renal function and tissue integrity .
Case Study: Toxicity Mechanisms
Research conducted on animal models demonstrated that exposure to gadolinium compounds resulted in significant tissue deposition, particularly in kidneys and bones. The study emphasized the importance of monitoring gadolinium levels in patients receiving repeated doses of GBCAs .
Propriétés
Formule moléculaire |
C15H24GdO6 |
|---|---|
Poids moléculaire |
457.6 g/mol |
Nom IUPAC |
gadolinium;(Z)-4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Gd/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-; |
Clé InChI |
DIALJPUVGGQICA-LNTINUHCSA-N |
SMILES isomérique |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Gd] |
SMILES canonique |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Gd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















